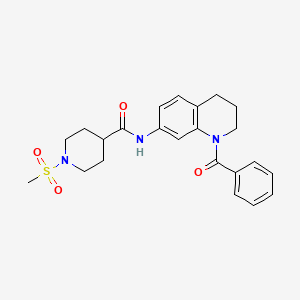
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroquinoline core, a benzoyl group, a methylsulfonyl group, and a piperidine carboxamide moiety, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Povarov reaction conditions, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
-
Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group.
-
Piperidine Carboxamide Formation: : Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with piperidine-4-carboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies might explore its effects on enzymes, receptors, or cellular pathways.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared to other tetrahydroquinoline derivatives, such as:
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a benzoyl and a methylsulfonyl group, along with the piperidine carboxamide moiety, provides a distinctive profile that can be exploited in various applications.
This detailed overview highlights the multifaceted nature of this compound, from its synthesis and chemical reactivity to its potential applications in research and industry
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-31(29,30)25-14-11-18(12-15-25)22(27)24-20-10-9-17-8-5-13-26(21(17)16-20)23(28)19-6-3-2-4-7-19/h2-4,6-7,9-10,16,18H,5,8,11-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTWLPHDAMYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)
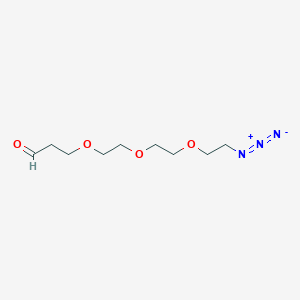
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
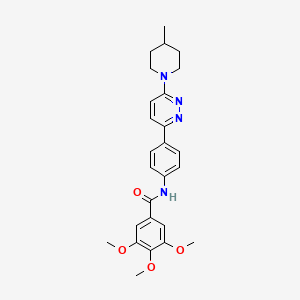

![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
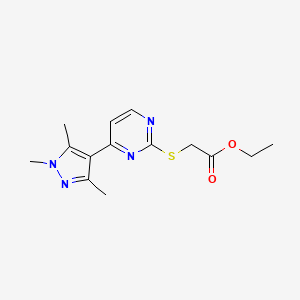
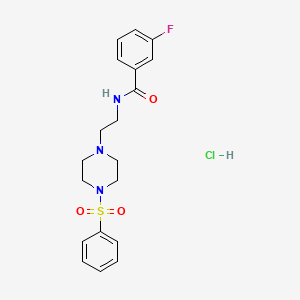
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)
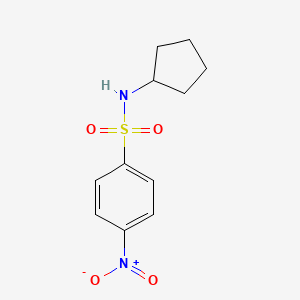
![N-(4-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2667313.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)
![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)
